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Compound of Interest

Compound Name: Nupharidine

Cat. No.: B1243645

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Nupharidine, a quinolizidine alkaloid of interest. The information is presented to be a valuable
resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of Nupharidine

The structural elucidation and characterization of Nupharidine rely on a combination of
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

13C NMR Data:

The 3C NMR spectrum of Nupharidine provides detailed information about the carbon
skeleton of the molecule. The chemical shifts are influenced by the local electronic environment
of each carbon atom. The data presented below is based on studies of Nuphar alkaloids.[1][2]
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Carbon Atom Chemical Shift (6, ppm)
C-1 355
C-2 26.8
C-3 29.8
C-4 42.1
C-6 68.1
C-7 60.5
C-8 29.8
C-9 355
C-10 60.5
C-1' (C7-CHs) 19.5
C-1" (C1-CHs) 15.0
C-2' (Furan) 139.0
C-3' (Furan) 125.0
C-4' (Furan) 109.0
C-5' (Furan) 143.0
1H NMR Data:

Detailed experimental *H NMR data for Nupharidine is not readily available in the cited
literature. However, based on the known structure and general chemical shift ranges for similar
quinolizidine alkaloids, the following proton environments are expected.[3][4]
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Proton(s) Expected Chemical Shift Range (6, ppm)
Furan Protons 6.0-7.5
Protons a to Nitrogen 25-40
Quinolizidine Ring Protons 1.0-25
Methyl Protons 08-15

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural analysis.

Molecular Weight and Exact Mass:

Parameter Value

Molecular Formula C15H23NO2

Molecular Weight 249.35 g/mol [5]
Exact Mass 249.172878976 Da[5]

Fragmentation Pattern:

A specific high-resolution mass spectrum with a detailed fragmentation analysis for
Nupharidine is not available in the reviewed literature. However, the fragmentation of
quinolizidine alkaloids typically involves the cleavage of the quinolizidine ring system. Common
fragmentation pathways for related alkaloids include the loss of the furan-containing side chain
and characteristic cleavages of the heterocyclic rings.[6][7][8][9][10]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
their characteristic absorption of infrared radiation.

Characteristic IR Absorptions:
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While a specific IR spectrum for Nupharidine is not provided in the searched literature, the
characteristic absorption frequencies for its constituent functional groups can be predicted.[11]
[12][13][14][15]

Functional Group Characteristic Absorption (cm~?)
C-H (Aliphatic) Stretch 2850 - 3000

C=C (Furan) Stretch 1500 - 1600

C-O (Furan) Stretch 1000 - 1300

N-O (N-oxide) Stretch 950 - 970

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for quinolizidine alkaloids like Nupharidine, based on standard laboratory practices.

NMR Spectroscopy

Sample Preparation: A sample of purified Nupharidine (typically 1-10 mg) is dissolved in a
deuterated solvent (e.g., CDCIs, Methanol-d4, or DMSO-ds) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (o
= 0.00 ppm).

13C NMR Spectroscopy:
 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
o Experiment: A standard proton-decoupled 3C NMR experiment is performed.
e Parameters:
o Pulse Program: A standard pulse sequence with proton decoupling (e.g., zgpg30).

o Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all carbon nuclei.
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o Number of Scans (ns): 1024 to 10240 scans, depending on the sample concentration, to
achieve an adequate signal-to-noise ratio.

o Spectral Width: Approximately 200-250 ppm.

e Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or
TMS.

1H NMR Spectroscopy:
 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
o Experiment: A standard one-dimensional tH NMR experiment.[16]

e Parameters:

[¢]

Pulse Program: A standard single-pulse experiment (e.g., zg30).

[¢]

Relaxation Delay (d1): 1-5 seconds.

[e]

Number of Scans (ns): 8 to 64 scans are typically sufficient.

o

Spectral Width: Approximately 10-15 ppm.

e Processing: The FID is processed similarly to the 13C NMR data.

Mass Spectrometry

Sample Preparation: A dilute solution of Nupharidine is prepared in a suitable volatile solvent
(e.g., methanol or acetonitrile).

Instrumentation and Method:

e Technique: High-Resolution Mass Spectrometry (HRMS) using techniques such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI) coupled to
a Time-of-Flight (TOF) or Orbitrap mass analyzer is commonly used for accurate mass
determination and fragmentation studies of alkaloids.[6]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3392896/
https://www.benchchem.com/product/b1243645?utm_src=pdf-body
https://www.scielo.br/j/qn/a/KWhVBTjGq9pWnGFxJ6qXfdz/?format=pdf&lang=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1243645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 lonization Mode: Positive ion mode is typically employed for alkaloids due to the basic nature
of the nitrogen atom.

o Data Acquisition:
o Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]*).

o Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced
dissociation (CID) to obtain a fragmentation pattern. The collision energy is varied to
control the extent of fragmentation.

o Data Analysis: The accurate mass is used to confirm the elemental composition. The
fragmentation pattern is analyzed to deduce structural information.

Infrared (IR) Spectroscopy

Sample Preparation:

o KBr Pellet: A small amount of the solid Nupharidine sample is finely ground with dry
potassium bromide (KBr) and pressed into a thin, transparent pellet.

e Thin Film: A solution of Nupharidine in a volatile solvent is deposited onto a salt plate (e.qg.,
NacCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

o Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed
directly onto the ATR crystal.

Instrumentation and Method:
e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
e Parameters:

o Spectral Range: Typically 4000 to 400 cm~1.

o Resolution: 4 cm~2.

o Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
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» Data Analysis: The positions (in wavenumbers, cm~?) and intensities of the absorption bands
are correlated with the presence of specific functional groups in the molecule.

Biosynthesis of Nupharidine

Nupharidine, as a quinolizidine alkaloid, is biosynthesized from the amino acid L-lysine. The
following diagram illustrates the general biosynthetic pathway leading to the formation of the
quinolizidine skeleton.[1][17][18][19][20]
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Caption: Biosynthetic pathway of Nupharidine from L-Lysine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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